REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].C(O[C:10]([CH3:12])=[CH2:11])(C)=C.C(O)(=O)C(O)=[O:15]>C(Cl)Cl>[C:1]([O:5][C:12](=[O:15])[CH:10]=[CH2:11])(=[O:4])[CH:2]=[CH2:3]
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Name
|
|
Quantity
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1.47 g
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Type
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reactant
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Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)OC(=C)C
|
Name
|
|
Quantity
|
0.008 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
filled 10-ml volumetric flask
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Type
|
CUSTOM
|
Details
|
A 30-μl aliquot of this mixture was transferred to a nuclear magnetic resonance tube
|
Type
|
CUSTOM
|
Details
|
was nearly consumed
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |